![molecular formula C10H8N2S2 B562386 [2,2'-Bipyridin]-4,4'(1H,1'H)-dithion CAS No. 101028-40-4](/img/structure/B562386.png)
[2,2'-Bipyridin]-4,4'(1H,1'H)-dithion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-4,4’(1H,1’H)-dithione: is an organosulfur compound that features two pyridine rings connected by a sulfur bridge at the 4,4’ positions
Wissenschaftliche Forschungsanwendungen
Chemistry:
Coordination Chemistry: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione is used as a ligand in coordination complexes with transition metals.
Biology and Medicine:
Fluorescent Probes: The compound can be modified to create fluorescent probes for detecting metal ions in biological systems.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione typically involves the reaction of 2,2’-bipyridine with sulfurizing agentsThe reaction is generally carried out under inert atmosphere conditions to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: This compound can be reduced to form thiols or other sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium or platinum, solvents like dichloromethane or toluene.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Wirkmechanismus
The mechanism by which [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings and the sulfur atoms in the dithione moiety provide multiple coordination sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A simpler analog without the sulfur bridge, commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing ligand with similar coordination properties but a different structural framework.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’ positions, affecting its electronic properties and coordination behavior
Uniqueness: [2,2’-Bipyridine]-4,4’(1H,1’H)-dithione is unique due to the presence of the dithione moiety, which introduces additional sulfur atoms into the structure. This modification enhances its ability to coordinate with metals and participate in redox reactions, making it a versatile ligand in various chemical processes .
Eigenschaften
IUPAC Name |
2-(4-sulfanylidene-1H-pyridin-2-yl)-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFTBGCXCYEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=S)C2=CC(=S)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718707 |
Source


|
| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101028-40-4 |
Source


|
| Record name | [2,2'-Bipyridine]-4,4'(1H,1'H)-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
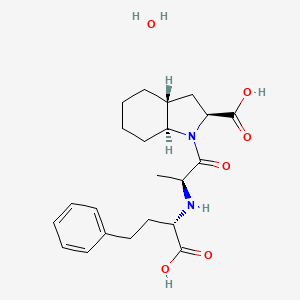
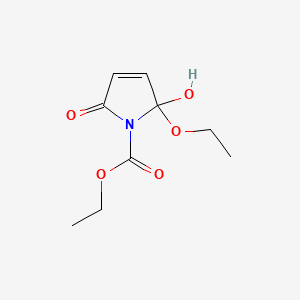
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)
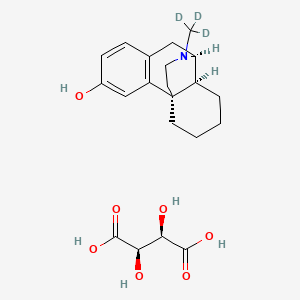


![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
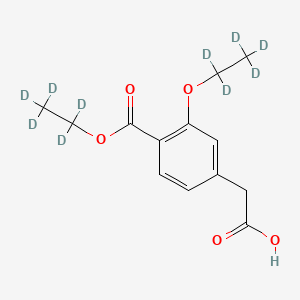
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)
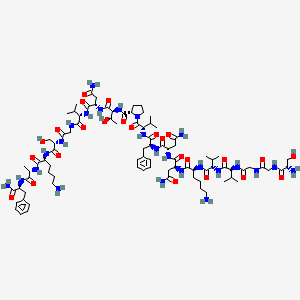
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
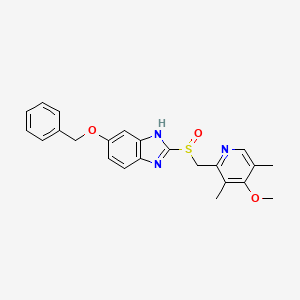
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
